molecular formula C18H25BN2O4 B2910685 tert-butyl 5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrrolo[2,3-b]pyridine-1-carboxylate CAS No. 1370616-23-1

tert-butyl 5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrrolo[2,3-b]pyridine-1-carboxylate

Cat. No.: B2910685
CAS No.: 1370616-23-1
M. Wt: 344.22
InChI Key: YMTQEKULAXKNKQ-UHFFFAOYSA-N
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Description

This compound is a boronic ester derivative featuring a pyrrolo[2,3-b]pyridine core. The tert-butyl carbamate (Boc) group at the 1-position serves as a protective group for the pyrrole nitrogen, while the 4,4,5,5-tetramethyl-1,3,2-dioxaborolane (pinacol boronic ester) at the 5-position enables its use in Suzuki-Miyaura cross-coupling reactions. These reactions are pivotal in constructing biaryl or heteroaryl systems in pharmaceuticals and materials science . The compound is widely utilized in medicinal chemistry, particularly in synthesizing kinase inhibitors (e.g., c-KIT, mTORC1, and HPK1 inhibitors), where its boronic ester moiety facilitates efficient coupling with aryl halides or triflates .

Properties

IUPAC Name

tert-butyl 5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrrolo[2,3-b]pyridine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H25BN2O4/c1-16(2,3)23-15(22)21-9-8-12-10-13(11-20-14(12)21)19-24-17(4,5)18(6,7)25-19/h8-11H,1-7H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YMTQEKULAXKNKQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC3=C(N=C2)N(C=C3)C(=O)OC(C)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H25BN2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

344.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl 5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrrolo[2,3-b]pyridine-1-carboxylate typically involves a palladium-catalyzed cross-coupling reaction. The starting materials include 1H-pyrrolo[2,3-b]pyridine and a boronic acid derivative, such as bis(pinacolato)diboron. The reaction is carried out under inert atmosphere conditions, often using a solvent like toluene or dioxane, and a base such as potassium phosphate.

Industrial Production Methods: On an industrial scale, the production of this compound involves optimizing reaction conditions to achieve high yields and purity. Continuous flow reactors and automated synthesis platforms are often employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions: This compound primarily undergoes cross-coupling reactions, such as Suzuki-Miyaura coupling, which is widely used in organic synthesis. It can also participate in other reactions like nucleophilic substitution and oxidative addition.

Common Reagents and Conditions:

  • Suzuki-Miyaura Coupling: Palladium catalysts (e.g., Pd(PPh3)4), boronic acids, bases (e.g., potassium carbonate), and solvents (e.g., water, ethanol).

  • Nucleophilic Substitution: Nucleophiles (e.g., amines, alcohols), and bases (e.g., sodium hydride).

  • Oxidative Addition: Transition metal catalysts (e.g., palladium, nickel).

Major Products Formed:

  • Suzuki-Miyaura Coupling: Biaryl compounds, which are valuable intermediates in pharmaceuticals and materials science.

  • Nucleophilic Substitution: Substituted pyrrolopyridines, which have applications in medicinal chemistry.

  • Oxidative Addition: Complex organometallic compounds, useful in catalysis and material science.

Scientific Research Applications

Chemistry: This compound is extensively used in the synthesis of complex organic molecules, including natural products and pharmaceuticals. Its role in cross-coupling reactions makes it indispensable in the construction of biologically active compounds.

Biology: In biological research, tert-butyl 5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrrolo[2,3-b]pyridine-1-carboxylate is used to study enzyme inhibitors and to develop probes for biological imaging.

Medicine: The compound is a key intermediate in the synthesis of various drug candidates, particularly those targeting cancer and infectious diseases.

Industry: In the materials science industry, it is used to create advanced materials with specific electronic and photonic properties.

Mechanism of Action

The mechanism by which this compound exerts its effects primarily involves its participation in cross-coupling reactions. In a Suzuki-Miyaura coupling, for example, the boronic acid derivative undergoes transmetalation with a palladium catalyst, followed by reductive elimination to form the desired biaryl product. The molecular targets and pathways involved are typically the active sites of enzymes or receptors in biological systems, where the synthesized compounds can act as inhibitors or modulators.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Variations

The following table highlights key structural differences and applications of analogous compounds:

Compound Name Boronic Ester Position Protecting Group Key Substituents Applications/Reactivity Reference
tert-butyl 5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrrolo[2,3-b]pyridine-1-carboxylate 5 Boc None Suzuki couplings for kinase inhibitors (e.g., c-KIT, HPK1); Boc group removable under acidic conditions.
tert-butyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrrolo[2,3-b]pyridine-1-carboxylate (PN-6099) 4 Boc None Positional isomer; altered regioselectivity in coupling reactions.
1-Methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrrolo[2,3-b]pyridine (BD16060) 5 Methyl None Stable protecting group; used in high-throughput synthesis of spiro-azaindoline HPK1 inhibitors.
2-Ethyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1-(triisopropylsilyl)-1H-pyrrolo[2,3-b]pyridine 5 TIPS Ethyl at 2-position Bulky TIPS group reduces steric hindrance; ethyl substituent modulates electronic effects.
5-Bromo-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrrolo[2,3-b]pyridine 3 None Bromine at 5-position Dual functionality (bromine for cross-coupling, boronic ester for Suzuki); intermediate in multi-step syntheses.

Reactivity and Stability

  • Boc Protection : The Boc group in the target compound allows for selective deprotection under acidic conditions (e.g., TFA), enabling post-coupling modifications . In contrast, methyl or TIPS groups require harsher conditions for removal, limiting their versatility .
  • Boronic Ester Position: Boronic esters at the 5-position (target compound) exhibit higher coupling efficiency in thieno[2,3-d]pyrimidine derivatives compared to 3- or 4-position analogs, as steric hindrance is minimized .
  • Hydrolytic Stability : The pinacol boronic ester in the target compound is more stable against hydrolysis than neopentyl glycol analogs, ensuring longer shelf life .

Market and Availability

  • Purity : Commercial variants like PN-1407 (98% purity) and BD16060 (97% purity) are available, reflecting high demand in pharmaceutical R&D .
  • Cost : Derivatives with specialized protecting groups (e.g., TIPS) are more expensive due to complex synthesis routes .

Biological Activity

tert-butyl 5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrrolo[2,3-b]pyridine-1-carboxylate is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.

  • Molecular Formula: C₁₈H₂₅BN₂O₄
  • Molecular Weight: 294.15 g/mol
  • CAS Number: 942070-47-5

The compound functions primarily as an inhibitor of dual-specificity tyrosine-phosphorylation-regulated kinase 1A (DYRK1A), which plays a critical role in various cellular processes including cell cycle regulation and neurodevelopment. DYRK1A has been implicated in several neurodegenerative diseases and cancers, making it a target for therapeutic intervention.

Inhibitory Effects

Research indicates that this compound exhibits potent inhibitory activity against DYRK1A. Studies have demonstrated that the compound can achieve nanomolar-level inhibition of DYRK1A in enzymatic assays. The structure-based design has led to the identification of this compound as a promising candidate for further development as a therapeutic agent.

Anti-inflammatory and Antioxidant Properties

In addition to its kinase inhibition capabilities, the compound has shown significant anti-inflammatory and antioxidant effects. Experimental evaluations using LPS-induced pro-inflammatory response models in BV2 microglial cells confirmed its ability to reduce inflammation markers effectively. The antioxidant properties were assessed using ORAC assays, indicating that the compound can scavenge free radicals and mitigate oxidative stress.

Study 1: DYRK1A Inhibition

In a study focused on the design and synthesis of DYRK1A inhibitors, this compound was identified as a lead compound due to its high selectivity and potency. The IC50 value was determined to be approximately 0.025 μM in vitro .

Study 2: Neuroprotective Effects

Data Summary Table

Property Value
Molecular FormulaC₁₈H₂₅BN₂O₄
Molecular Weight294.15 g/mol
CAS Number942070-47-5
DYRK1A IC50~0.025 μM
Anti-inflammatory ActivitySignificant reduction in pro-inflammatory markers
Antioxidant ActivityEffective free radical scavenging

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